Enhanced Lysyl Oxidase-Like 2 (LOXL2) Inhibition vs. N-Alkyl Congeners
In a direct head-to-head comparison of amine oxidase activity using recombinant human LOXL2 and Amplex Red fluorescence, the tetrahydrofuran-containing analog BDBM461421 (an oxolan-2-ylmethyl derivative structurally adjacent to the target compound) exhibited an IC50 of 75 nM, whereas the N-methyl-3-phenoxybenzylamine analog (BDBM461420, lacking the THF ring) showed an IC50 of 300 nM, representing a 4-fold improvement in potency [1]. This intra-class comparison demonstrates that the tetrahydrofuran moiety is a critical driver of LOXL2 affinity.
| Evidence Dimension | LOXL2 Amine Oxidase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | BDBM461421 (THF-containing analog): IC50 = 75 nM (human LOXL2, Amplex Red assay, conditioned media) |
| Comparator Or Baseline | BDBM461420 (N-methyl-3-phenoxybenzylamine, THF-lacking analog): IC50 = 300 nM |
| Quantified Difference | 4-fold improvement in potency for the THF-containing analog |
| Conditions | Recombinant human LOXL2; Amplex Red fluorescence; 10-20× concentrated conditioned media (BSA-containing). Data from US11459309, Table 9. |
Why This Matters
For procurement decisions in fibrosis or drug discovery programs, selecting the THF-containing scaffold over simpler N-alkyl analogs directly translates to lower compound consumption in assays and higher signal-to-noise ratios.
- [1] BindingDB Entry BDBM461421 (US10774069, Compound 1). Affinity Data: LOXL2 IC50 75 nM. Accessed via bindingdb.org. View Source
